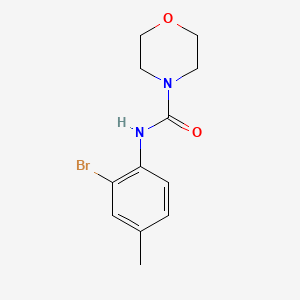
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IPP is a white crystalline solid that belongs to the class of compounds known as pyrrolidinyl amides. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). IPP has been shown to have potential therapeutic applications in various fields, including cancer, pain management, and neurodegenerative disorders.
作用机制
IPP exerts its effects by inhibiting N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide, which is responsible for the breakdown of 2-AG. This leads to an increase in the levels of 2-AG, which in turn activates cannabinoid receptors in the body. Activation of these receptors has been shown to have various therapeutic effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and improving cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects. In cancer cells, IPP has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. It has also been shown to inhibit tumor growth by reducing the levels of pro-inflammatory cytokines and angiogenic factors. In animal models of neuropathic pain, IPP has been shown to reduce pain and inflammation by reducing the levels of pro-inflammatory cytokines and increasing the levels of endocannabinoids. In animal models of Alzheimer's disease, IPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using IPP in lab experiments is its potency and selectivity for N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide. This allows for precise modulation of the endocannabinoid system without affecting other pathways. However, one of the limitations of using IPP is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on IPP. One area of interest is the development of more potent and selective N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide inhibitors. Another area of interest is the development of formulations that improve the solubility and bioavailability of IPP. Additionally, further studies are needed to explore the potential therapeutic applications of IPP in various fields, including cancer, pain management, and neurodegenerative disorders.
合成方法
The synthesis of IPP involves the reaction of 2-iodoaniline with 2-bromo-2-methylpropanoic acid in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with pyrrolidine in the presence of a reducing agent to yield IPP.
科学研究应用
IPP has been extensively studied for its potential therapeutic applications. In cancer research, IPP has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs. In pain management, IPP has been shown to reduce pain and inflammation in animal models of neuropathic pain. In neurodegenerative disorders, IPP has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)12-7-3-4-8-13(12)15-14(17)16-9-5-6-10-16/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMNUQDPAUTBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)







